molecular formula C29H40O3 B593579 Spiratisanin A CAS No. 1902173-16-3

Spiratisanin A

Cat. No.: B593579
CAS No.: 1902173-16-3
M. Wt: 436.636
InChI Key: MEPUSQCBPSPYRT-AYYRDFQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Spiratisanin A can be synthesized through various chemical reactions involving the ent-atisane skeleton. The synthetic routes typically involve multiple steps, including the formation of the phenylacryloxyl group and its attachment to the ent-atisane skeleton. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the whole plants of Spiraea japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Spiratisanin A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Spiratisanin A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Spiratisanin A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating signaling pathways and interacting with enzymes and receptors. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • Spiratisanin B
  • Spiratisanin C
  • Spiramine A
  • Spiradine F

Comparison: Spiratisanin A is unique due to its specific phenylacryloxyl substituted ent-atisane skeleton. While similar compounds like Spiratisanin B and Spiratisanin C share the ent-atisane skeleton, they differ in their substituents and functional groups. Spiramine A and Spiradine F are atisine diterpene alkaloids, which also differ in their chemical structures and biological activities .

Properties

IUPAC Name

[(1R,2R,4R,9R,10S,12S,13R)-13-hydroxy-5,5,9,13-tetramethyl-2-tetracyclo[10.2.2.01,10.04,9]hexadecanyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O3/c1-26(2)14-8-15-27(3)22(26)18-24(32-25(30)12-11-20-9-6-5-7-10-20)29-16-13-21(17-23(27)29)28(4,31)19-29/h5-7,9-12,21-24,31H,8,13-19H2,1-4H3/b12-11+/t21-,22+,23-,24+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPUSQCBPSPYRT-AYYRDFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CC(C34C2CC(CC3)C(C4)(C)O)OC(=O)C=CC5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCCC([C@H]1C[C@H]([C@]34[C@H]2C[C@H](CC3)[C@](C4)(C)O)OC(=O)/C=C/C5=CC=CC=C5)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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